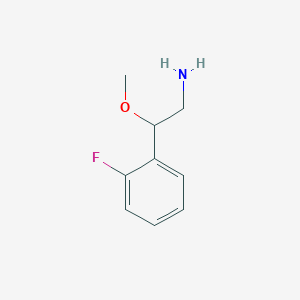
2-(2-Fluorophenyl)-2-methoxyethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluorophenyl)-2-methoxyethan-1-amine is an organic compound that belongs to the class of phenylalkylamines It features a fluorine atom attached to the phenyl ring and a methoxy group attached to the ethanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with methoxyamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity. For example, the reaction can be carried out in a high-pressure autoclave with acetonitrile as the solvent and platinum on carbon as the catalyst .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethanamine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(2-fluorophenyl)-2-methoxyacetaldehyde, while reduction may produce 2-(2-fluorophenyl)-2-methoxyethanol.
Aplicaciones Científicas De Investigación
2-(2-Fluorophenyl)-2-methoxyethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby modulating synaptic transmission .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoroamphetamine
- 2-Fluoromethamphetamine
- 2-Fluorobenzoic acid
- 2-Fluoronitrobenzene
Uniqueness
2-(2-Fluorophenyl)-2-methoxyethan-1-amine is unique due to its specific combination of a fluorine atom and a methoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles .
Propiedades
Fórmula molecular |
C9H12FNO |
|---|---|
Peso molecular |
169.2 g/mol |
Nombre IUPAC |
2-(2-fluorophenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C9H12FNO/c1-12-9(6-11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3 |
Clave InChI |
FLLYRMQQVCUSOU-UHFFFAOYSA-N |
SMILES canónico |
COC(CN)C1=CC=CC=C1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















